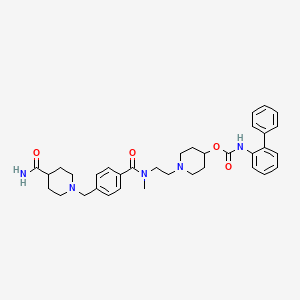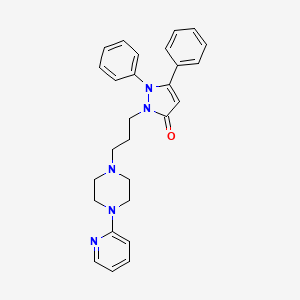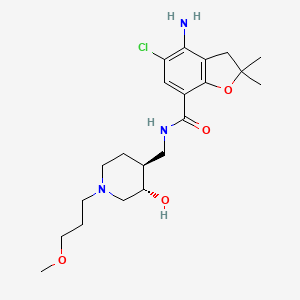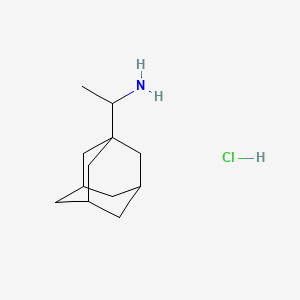
Rimantadine hydrochloride
Overview
Description
Rimantadine Hydrochloride is an antiviral medication primarily used to treat and prevent infections caused by the influenza A virus. It is a derivative of adamantane and is known for its ability to inhibit viral replication by targeting the M2 protein of the influenza virus . This compound is more effective and has fewer side effects compared to its parent compound, amantadine .
Scientific Research Applications
Rimantadine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference material for analytical methods and calibration.
Biology: Studied for its antiviral properties and mechanisms of action against influenza A virus.
Medicine: Used in the treatment and prevention of influenza A infections.
Industry: Employed in the development of antiviral drugs and formulations.
Mechanism of Action
Target of Action
Rimantadine hydrochloride primarily targets the Matrix protein 2 (M2) of the Influenza A virus . The M2 protein plays a crucial role in the viral life cycle and is involved in viral replication .
Mode of Action
It appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . The protein coded by the M2 gene of influenza A may play an important role in Rimantadine’s susceptibility .
Biochemical Pathways
This compound affects the RNA synthesis pathway of the Influenza A virus . By inhibiting the uncoating of the virus, it disrupts the viral RNA synthesis, thereby preventing the replication of the virus .
Pharmacokinetics
This compound is well absorbed and extensively metabolized in the liver . The major metabolic pathways are glucuronidation and hydroxylation . Less than 25% of the dose is excreted in the urine as unchanged drug . These properties impact the bioavailability of the drug and its therapeutic efficacy.
Result of Action
The molecular effect of this compound’s action is the inhibition of the Influenza A virus replication . On a cellular level, this results in the prevention of the spread of the virus within the host, thereby mitigating the symptoms of the infection .
Safety and Hazards
Rimantadine hydrochloride should be used with caution. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
Rimantadine hydrochloride interacts with the Matrix protein 2 (M2) of the influenza A virus . The M2 protein is an ion channel that plays a crucial role in the viral life cycle . This compound binds to specific amino acid sites within the M2 protein, inhibiting its function .
Cellular Effects
This compound exerts its effects on cells infected with the influenza A virus. It inhibits the replication of the virus within these cells . It is effective against all three antigenic subtypes of influenza A (H1N1, H2H2, and H3N2) that have been isolated from humans .
Molecular Mechanism
It appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . This inhibition is believed to occur due to this compound’s interaction with the M2 protein of the influenza A virus .
Temporal Effects in Laboratory Settings
It is known that this compound is extensively metabolized in the liver, with less than 25% of the dose excreted in the urine as unchanged drug .
Dosage Effects in Animal Models
One study showed that this compound demonstrated stable pharmacokinetics when administered orally to horses .
Metabolic Pathways
This compound is extensively metabolized in the liver, with glucuronidation and hydroxylation being the major metabolic pathways .
Transport and Distribution
It is known that this compound is well absorbed and extensively metabolized in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rimantadine Hydrochloride can be synthesized through a series of chemical reactions starting from adamantane. The key steps involve the formation of 1-adamantylamine, which is then methylated to produce rimantadine. The final step involves the conversion of rimantadine to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Adamantane to 1-Adamantylamine: This step involves the amination of adamantane using ammonia or an amine source under high temperature and pressure.
Methylation: The 1-adamantylamine is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: The final product, rimantadine, is reacted with hydrochloric acid to form this compound.
Chemical Reactions Analysis
Types of Reactions: Rimantadine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Rimantadine can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Rimantadine can undergo substitution reactions where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of rimantadine.
Reduction Products: Reduced forms of rimantadine.
Substitution Products: Substituted derivatives with different functional groups.
Comparison with Similar Compounds
Amantadine: Another adamantane derivative with antiviral properties.
Oseltamivir: A neuraminidase inhibitor used to treat influenza.
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action to oseltamivir.
Uniqueness of Rimantadine Hydrochloride: this compound is unique due to its specific action on the M2 protein of the influenza A virus, making it highly effective in preventing and treating influenza A infections. Its improved efficacy and reduced side effects compared to amantadine highlight its significance in antiviral therapy .
Properties
IUPAC Name |
1-(1-adamantyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;/h8-11H,2-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBDFBJXRJWNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047813 | |
| Record name | Rimantadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | SID26661904 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1501-84-4 | |
| Record name | Rimantadine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1501-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rimantadine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimantadine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rimantadine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rimantadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-methanamine, α-methyl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIMANTADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEI07OOS8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does rimantadine hydrochloride exert its antiviral effect?
A: this compound primarily targets the M2 protein of influenza A virus. [] This protein acts as an ion channel, and rimantadine's binding interferes with viral uncoating, a crucial step for viral replication. [, ] Essentially, the drug prevents the virus from releasing its genetic material into the host cell, effectively halting the infection process.
Q2: Is this compound effective against all influenza viruses?
A: No, this compound is only effective against influenza A viruses and does not show activity against influenza B or C viruses. [, ] Its efficacy is also limited to specific subtypes of influenza A, and its use can lead to the development of resistant strains. [, ]
Q3: What evidence supports the efficacy of this compound in treating influenza A?
A: In vitro studies have demonstrated this compound's ability to inhibit viral replication in various cell lines, including Madin Darby canine kidney (MDCK) cells and human peripheral blood leukocytes. [, , ] Animal models, particularly in mice, have also shown that rimantadine can reduce viral titers in lung tissue, improve survival rates, and ameliorate clinical signs of influenza infection. [, , ]
Q4: Can this compound be used with other antiviral drugs?
A: Research suggests that combining this compound with other antiviral agents, such as oseltamivir or ribavirin, may enhance its efficacy. [, ] Studies in mice have shown that the combination of rimantadine and oseltamivir exhibits a synergistic effect, leading to a more significant reduction in viral titers and improved survival rates compared to either drug alone. [] Similarly, in vitro studies using rhesus monkey kidney cells have demonstrated additive or synergistic effects when combining rimantadine with interferon-alpha 2 or ribavirin. []
Q5: How is this compound absorbed and distributed in the body?
A: this compound is well-absorbed following oral administration. [, ] It exhibits a relatively long half-life, ranging from 26 to 38 hours in humans, which allows for once or twice-daily dosing. [, , ] The drug distributes widely throughout the body, including the nasal mucus, a key site for influenza virus replication. [, ]
Q6: How is this compound metabolized and eliminated?
A: this compound is primarily metabolized in the liver, mainly via hydroxylation. [] The major metabolite in both rats and dogs is m-hydroxyrimantadine. [] Excretion occurs primarily through the urine, with a small amount eliminated in feces. []
Q7: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C12H22N+ Cl−, and its molecular weight is 215.78 g/mol. []
Q8: What spectroscopic techniques can be used to characterize this compound?
A: Near-infrared (NIR) spectroscopy has proven valuable for analyzing this compound in both substance and tablet form. [] This technique exploits the unique absorption patterns of molecules in the near-infrared region to provide information about the drug's composition and purity.
Q9: What are the potential side effects of this compound?
A: While generally well-tolerated, this compound can cause side effects, particularly gastrointestinal issues like nausea. [, , , ] Central nervous system effects, such as anxiety, are also possible but generally less frequent than with amantadine. [, , , ]
Q10: How does resistance to this compound develop?
A: Resistance to this compound primarily arises from mutations in the M2 protein of influenza A virus, specifically a serine-to-asparagine substitution at position 31. [] This mutation alters the drug's binding site, reducing its ability to inhibit the M2 ion channel and allowing the virus to replicate in the presence of the drug.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


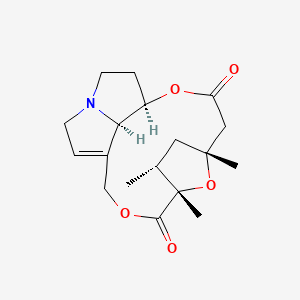
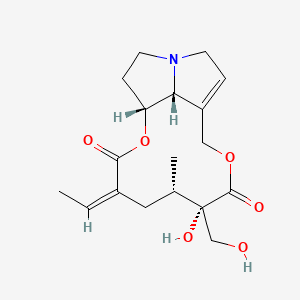


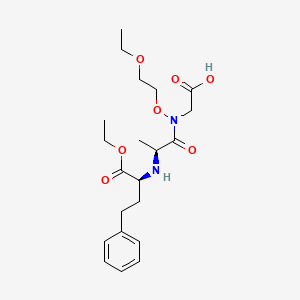

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B1680566.png)
